molecular formula C18H20N4O B10995846 N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Katalognummer: B10995846
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: XMPSSZLSSHWORB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic compound featuring a 1,2,4-triazolo[4,3-a]pyridine core linked to a phenylethyl group via a butanamide chain. The triazolo-pyridine moiety is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug design .

Eigenschaften

Molekularformel

C18H20N4O

Molekulargewicht

308.4 g/mol

IUPAC-Name

N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H20N4O/c23-18(19-13-12-15-7-2-1-3-8-15)11-6-10-17-21-20-16-9-4-5-14-22(16)17/h1-5,7-9,14H,6,10-13H2,(H,19,23)

InChI-Schlüssel

XMPSSZLSSHWORB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC(=O)CCCC2=NN=C3N2C=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamid umfasst in der Regel mehrere Schritte:

  • Bildung des Triazolopyridin-Kerns: : Der Triazolopyridin-Kern kann durch eine Cyclisierungsreaktion unter Beteiligung eines Pyridinderivats und eines Triazol-Vorläufers synthetisiert werden. Dieser Schritt erfordert häufig die Verwendung einer starken Säure oder Base als Katalysator und erhöhter Temperaturen, um den Cyclisierungsprozess zu erleichtern.

  • Anlagerung der Phenylethylgruppe: : Die Phenylethylgruppe kann über eine nukleophile Substitutionsreaktion eingeführt werden. Dazu wird der Triazolopyridin-Kern mit einem Phenylethylhalogenid in Gegenwart einer Base wie Kaliumcarbonat oder Natriumhydrid umgesetzt.

  • Bildung des Butanamid-Verbinders: : Der letzte Schritt umfasst die Bildung des Butanamid-Verbinders. Dies kann durch eine Amidkopplungsreaktion erreicht werden, bei der das Triazolopyridin-Phenylethyl-Zwischenprodukt mit einem Butanoylchlorid oder Butansäurederivat in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) umgesetzt wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamid würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen sowie fortschrittliche Reinigungsmethoden wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Isolierung des Endprodukts gehören.

Analyse Chemischer Reaktionen

Cyclization and Ring-Formation Reactions

The triazole and pyridine moieties participate in cyclization reactions to form fused heterocycles. For example:

  • Microwave-assisted cyclization : Reaction with POCl₃ under microwave irradiation (100–120°C, 30 min) yields a fused imidazotriazolo-pyridine derivative.

  • Electrochemical desulfurative cyclization : Interaction with isothiocyanates under electrochemical conditions (1.2 V, room temperature) generates 3-amino-triazolo-pyridines .

Reaction TypeConditionsReagents/CatalystsProductYieldSource
Microwave cyclization100–120°C, 30 min, microwavePOCl₃Fused imidazotriazolo-pyridine72–85%
Electrochemical cyclization1.2 V, RT, 4hIsothiocyanates, H₂O3-amino- triazolo-pyridine65–78%

Nucleophilic Substitution Reactions

The pyridine nitrogen and triazole C–H positions are susceptible to nucleophilic substitution:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in DMF at 50°C selectively brominates the pyridine ring at the 6-position.

  • Amination : Reaction with NaN₃ in the presence of CuI (20 mol%) produces a triazole-azide hybrid.

Key mechanistic insight : The electron-deficient pyridine ring directs electrophilic substitution to the meta position relative to the triazole group.

Amide Bond Reactivity

The butanamide group undergoes hydrolysis and condensation:

  • Acid-catalyzed hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond within 4h, yielding 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid.

  • Schotten-Baumann acylation : Reacts with benzoyl chloride in NaOH/CH₂Cl₂ to form N-benzoyl derivatives.

ReactionConditionsReagentsByproductConversion Rate
Hydrolysis6M HCl, reflux, 4hHClNH₂(CH₂)₃C₆H₅>90%
Acylation0°C, NaOH/CH₂Cl₂, 2hBenzoyl chlorideNaCl/H₂O82%

Cross-Coupling Reactions

The triazole moiety facilitates metal-catalyzed cross-couplings:

  • Suzuki–Miyaura coupling : Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and arylboronic acids in THF/H₂O (80°C, 12h), the compound forms biaryl derivatives.

  • Sonogashira coupling : With PdCl₂(PPh₃)₂ (3 mol%) and CuI, terminal alkynes couple at the triazole C–H position.

Critical parameters :

  • Optimal Pd loading: 3–5 mol%

  • Solvent polarity significantly affects regioselectivity.

Oxidation and Reduction Pathways

  • Triazole oxidation : Treatment with mCPBA (2 equiv) in CH₂Cl₂ oxidizes the triazole ring to a triazole N-oxide.

  • Pyridine reduction : Hydrogenation over Raney Ni (50 psi H₂, 60°C) saturates the pyridine ring to piperidine.

Side reactions : Over-oxidation of the phenylethyl group may occur with strong oxidants like KMnO₄.

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition between the triazole and pyridine rings in acetonitrile, forming a strained bicyclic adduct.

Quantum yield : 0.18 ± 0.03 (measured via actinometry).

Acid/Base-Mediated Rearrangements

  • pH-dependent tautomerism : The triazole ring shifts between 1,2,3- and 1,2,4-tautomeric forms in acidic (pH < 3) vs. basic (pH > 10) conditions.

  • Ring-opening : Prolonged exposure to aqueous NaOH (2M, 70°C) cleaves the triazole ring into a diamino intermediate.

Comparative Reactivity with Analogues

The phenylethyl substituent enhances electron density at the triazole compared to methyl-substituted analogues:

PropertyN-(2-phenylethyl) derivativeN-Methyl analogue
Electrophilic substitution rate (k, s⁻¹)4.7 × 10⁻³2.1 × 10⁻³
Hydrolysis half-life (t₁/₂)8.2h5.1h
Pd-coupling efficiency89%72%

Data compiled from

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is part of a broader class of triazolo-pyridine derivatives that have shown promise in medicinal applications. These derivatives are known for their diverse biological activities, including:

  • Antidepressant Activity : Compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold have been studied for their antidepressant effects. For instance, trazodone, a well-known antidepressant, is structurally related and exhibits serotonin antagonist properties which are crucial for mood regulation .
  • Anticonvulsant Properties : Research indicates that derivatives of triazolo-pyridines may possess anticonvulsant activities. Studies have shown that modifications at specific sites on the triazolo-pyridine backbone can enhance efficacy against seizure models .
  • Anti-inflammatory Effects : Certain triazolo derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Pharmacological Insights

The pharmacological profile of N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide suggests multiple mechanisms of action:

  • Interaction with Neurotransmitter Systems : The compound may interact with various neurotransmitter systems, including serotonin and dopamine pathways. This interaction is pivotal for its potential use in treating mood disorders and epilepsy .
  • Inhibition of Enzymatic Activity : Some studies have indicated that triazolo-pyridine derivatives can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFocusFindings
Synthesis of Triazolo DerivativesIdentified structure-based optimization leading to potent tankyrase inhibitors with low nanomolar activity.
Pharmacological EvaluationDemonstrated anticonvulsant activity in animal models with potential applications in epilepsy treatment.
Structural CharacterizationAnalyzed the optical properties of triazolo-pyridine compounds showing significant medicinal potential.

Wirkmechanismus

The mechanism of action of N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the butanamide linker provides structural flexibility.

Vergleich Mit ähnlichen Verbindungen

Triazolo-Pyrazine Derivatives

Compounds such as 3-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)benzonitrile () replace the pyridine ring with pyrazine. However, pyrazine-containing analogs may exhibit reduced blood-brain barrier penetration compared to pyridine-based structures due to increased polarity.

Triazolo-Pyridinone Derivatives

2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02, ) features a pyridinone core instead of pyridine. The ketone group enhances hydrogen-bonding capacity, which could improve receptor selectivity but may reduce metabolic stability in vivo .

Substituent and Linker Modifications

Phenylethyl vs. Piperazine Propyl Chains

The target compound’s phenylethyl-butaneamide chain contrasts with the piperazine-propyl substituent in MM0421.02 ().

Cyclopentyl and Bicyclic Moieties

European patent compounds (–3) incorporate cyclopentyl or bicyclo[2.2.2]octane groups. These rigid structures may restrict conformational flexibility, optimizing binding to allosteric sites in kinases or GPCRs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Inferred Activity
N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide 1,2,4-Triazolo-pyridine Phenylethyl-butaneamide ~350 (estimated) CNS modulation, kinase inhibition
MM0421.02 () 1,2,4-Triazolo-pyridinone Phenylpiperazine-propyl 379.43 Serotonin receptor affinity
3-((1R,3R)-3-(6H-pyrrolo[...]pyrazin-1-yl)cyclopentylamino)benzonitrile () 1,2,4-Triazolo-pyrazine Cyclopentylamino-benzonitrile ~400 (estimated) Kinase inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine Chromen-sulfonamide 589.1 Kinase inhibition

Research Findings and Implications

  • CNS Activity : Phenylethyl-containing compounds (e.g., ’s N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide) are associated with psychoactive effects, suggesting the target compound could interact with dopamine or opioid receptors .
  • Synthetic Challenges: Impurities like MM0421.02 () highlight the need for rigorous purification in manufacturing, as minor structural deviations can alter pharmacological profiles .

Biologische Aktivität

N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C16H20N4
  • Molecular Weight : 284.36 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced.

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been identified as a selective inhibitor of serotonin uptake, similar to other triazole derivatives. This activity suggests potential applications in treating mood disorders and anxiety-related conditions.

Biological Activity Overview

  • Serotonin Reuptake Inhibition :
    • The compound has shown significant inhibition of serotonin reuptake in synaptosomal preparations, indicating its potential as an antidepressant agent. This is consistent with findings from related triazole compounds that inhibit serotonin transporters effectively .
  • Dopamine Receptor Interactions :
    • Preliminary studies suggest that it may also interact with dopamine receptors, potentially influencing dopaminergic pathways involved in mood regulation and psychotic disorders .
  • Neuroprotective Effects :
    • Research indicates that compounds structurally similar to this compound exhibit neuroprotective properties. This could be beneficial in models of neurodegenerative diseases such as Parkinson's disease .

Study 1: Serotonin Neurotoxicity

A study evaluated the effects of various triazole derivatives on serotonin levels in rat models. This compound was found to reduce serotonin uptake significantly over a one-week period when administered at a dose of 40 mg/kg. This effect was more pronounced than that observed with other tested compounds .

Study 2: Dopaminergic Activity

In another investigation involving dopamine receptor binding assays, the compound was shown to have moderate affinity for D(3) receptors. This suggests potential antipsychotic properties which warrant further exploration in clinical settings .

Study 3: Neuroprotective Studies

In vivo studies demonstrated that the compound could mitigate neurotoxic effects induced by specific agents in rodent models. Behavioral assessments indicated improved locomotion and cognitive function following treatment with this compound compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin ReuptakeSignificant inhibition ,
Dopamine Receptor BindingModerate affinity for D(3) receptors
NeuroprotectionImproved locomotion and cognition

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. For example, triazolo[4,3-a]pyridine intermediates are often prepared by cyclization of hydrazine derivatives with carbonyl-containing substrates under reflux conditions (e.g., glacial acetic acid or pyridine). Subsequent alkylation or amidation steps introduce the phenylethyl and butanamide moieties . Key steps include:
  • Cyclization : Refluxing hydrazine intermediates with acetic acid to form the triazolo[4,3-a]pyridine core.
  • Amidation : Coupling the triazolo-pyridine intermediate with N-(2-phenylethyl)butanamide using reagents like HBTU or EDCI in the presence of a base (e.g., i-PrNEt) .
    Characterization typically involves 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regioselectivity and purity .

Q. How is the structural integrity of the compound validated in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the molecular structure. For example, crystallographic data (CCDC entries) can resolve ambiguities in regiochemistry or stereochemistry, as seen in related triazolo-pyridine derivatives . Additionally, 1H^1H- and 13C^{13}C-NMR spectra are analyzed for diagnostic signals:
  • Triazolo protons : Downfield shifts (~δ 8.5–9.5 ppm) for aromatic protons in the triazolo ring.
  • Amide protons : Exchangeable –NH signals (~δ 10–12 ppm) in DMSO-d6_6 .
    High-resolution mass spectrometry (HRMS) further confirms molecular formula accuracy .

Q. What receptor binding assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Radioligand displacement assays using 3H^3H-labeled analogs or fluorescence polarization (FP) assays are recommended. For example:
  • Kinase inhibition : Screen against EGFR-TK or similar kinases using ADP-Glo™ assays, as triazolo-pyridines are known kinase inhibitors .
  • GPCR binding : Target receptors like serotonin (5-HT2A_{2A}) or benzodiazepine receptors, given structural similarities to etizolam and flualprazolam derivatives .
    Data should be normalized to positive controls (e.g., imatinib for kinase assays) and analyzed using nonlinear regression (GraphPad Prism) to calculate IC50_{50} values .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side reactions in multi-step syntheses?

  • Methodological Answer : Implement a Design of Experiments (DoE) approach to identify critical parameters:
  • Reaction temperature : Higher temperatures (~120°C) accelerate cyclization but may degrade sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve amidation efficiency but require rigorous drying .
    Use in-situ monitoring (e.g., LC-MS or TLC) to track intermediate formation. For example, achieved 93% yield in solvent-free conditions for a triazolo-pyrimidine analog by optimizing reaction time and stoichiometry .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR signals) during characterization?

  • Methodological Answer : Contradictions often arise from tautomerism or residual solvents. Strategies include:
  • Variable-temperature NMR : Resolve dynamic tautomerism by acquiring spectra at 25°C and 60°C .
  • Crystallographic validation : Cross-reference NMR assignments with X-ray structures to confirm regiochemistry, as demonstrated for triazolo-phosphonates in .
  • 2D NMR (COSY, HSQC) : Identify coupling patterns and assign overlapping signals .

Q. What in vivo experimental designs are appropriate for assessing bioavailability and metabolic stability?

  • Methodological Answer : Conduct pharmacokinetic (PK) studies in rodent models:
  • Dosing : Administer orally (10–50 mg/kg) and intravenously (2–5 mg/kg) to calculate absolute bioavailability (F%) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
    For CNS-targeted studies, measure brain-to-plasma ratios and assess blood-brain barrier penetration via microdialysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.